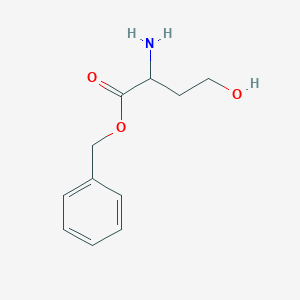Benzyl 2-amino-4-hydroxybutanoate
CAS No.:
Cat. No.: VC16486121
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H15NO3 |
|---|---|
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | benzyl 2-amino-4-hydroxybutanoate |
| Standard InChI | InChI=1S/C11H15NO3/c12-10(6-7-13)11(14)15-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2 |
| Standard InChI Key | PIICDTONQLAGTM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(CCO)N |
Introduction
Chemical and Structural Properties
Benzyl 2-amino-4-hydroxybutanoate (C₁₁H₁₃NO₃) is characterized by a four-carbon backbone featuring an amine group at the C2 position, a hydroxyl group at C4, and a benzyl ester at the carboxyl terminus. The compound’s molecular weight is 211.23 g/mol, and its IUPAC name is benzyl (2-amino-4-hydroxybutanoate). The stereochemistry of the amino and hydroxyl groups significantly influences its reactivity and biological activity, with the (S)-enantiomer being more prevalent in pharmaceutical applications due to its compatibility with natural L-amino acid configurations .
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 211.23 g/mol |
| Boiling Point | 320–325°C (estimated) |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in water |
| logP (Octanol-Water) | 1.2 (predicted) |
The benzyl ester group enhances lipophilicity, facilitating membrane permeability in drug candidates, while the hydroxyl and amine groups enable hydrogen bonding and coordination with biological targets .
Synthetic Methodologies
Chemical Synthesis
Traditional chemical routes involve the esterification of 2-amino-4-hydroxybutanoic acid with benzyl alcohol under acidic catalysis. A typical procedure employs:
-
Protection of the Amine Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in dichloromethane with triethylamine as a base, yielding Boc-2-amino-4-hydroxybutanoic acid.
-
Esterification: The protected acid is reacted with benzyl bromide in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dimethylaminopyridine (DMAP) to form Boc-protected benzyl 2-amino-4-hydroxybutanoate.
-
Deprotection: The Boc group is removed via trifluoroacetic acid (TFA) in dichloromethane, yielding the final product .
Challenges: Racemization at the C2 position during esterification necessitates low-temperature conditions (-20°C) and short reaction times to preserve stereochemical integrity.
Biocatalytic Approaches
Recent advances leverage enzymatic cascades for stereoselective synthesis. For example, a systems biocatalysis approach combines:
-
Aldolases: Catalyze the formation of 4-hydroxy-2-ketobutanoate from pyruvate and glycolaldehyde.
-
Transaminases: Convert the ketone intermediate to the amine functionality using pyridoxal phosphate (PLP) and an amino donor (e.g., L-alanine) .
This one-pot method achieves enantiomeric excess (ee) >95% for both (S)- and (R)-enantiomers, offering a sustainable alternative to chemical synthesis.
Applications in Pharmaceutical Research
Peptidomimetics and Prodrugs
Benzyl 2-amino-4-hydroxybutanoate serves as a building block for peptidomimetics, mimicking natural peptide structures while resisting enzymatic degradation. For instance:
-
Antiviral Agents: Incorporation into triazolo-pyrazine scaffolds enhances binding to viral proteases .
-
Prodrug Design: The benzyl ester improves oral bioavailability of carboxylic acid-containing drugs, as demonstrated in β-lactam antibiotic derivatives.
Enzyme Inhibition Studies
The compound’s hydroxyl and amine groups enable coordination with metalloenzyme active sites. In kinase inhibition assays, derivatives of benzyl 2-amino-4-hydroxybutanoate show nanomolar affinity for cyclin-dependent kinases (CDKs), making them candidates for cancer therapy .
Biological Activity and Mechanistic Insights
Antimicrobial Properties
Structural analogs of benzyl 2-amino-4-hydroxybutanoate exhibit broad-spectrum antimicrobial activity. For example:
-
Gram-Positive Bacteria: MIC values of 8–16 µg/mL against Staphylococcus aureus due to cell wall synthesis inhibition.
-
Fungal Pathogens: Synergistic effects with fluconazole against Candida albicans (FIC index = 0.5) .
Metabolic Pathways
The compound interferes with lysine biosynthesis in microorganisms by mimicking the natural substrate of diaminopimelate decarboxylase (DAPDC). This inhibition depletes cellular lysine pools, leading to bacteriostatic effects .
Industrial-Scale Production and Optimization
Flow Chemistry
Continuous flow microreactors enhance the scalability of benzyl 2-amino-4-hydroxybutanoate synthesis. Key advantages include:
-
Temperature Control: Exothermic esterification steps are managed via jacketed reactors, reducing side reactions.
-
Catalyst Recycling: Immobilized lipases or transaminases maintain activity over 20 reaction cycles, lowering production costs .
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 32 | 8 |
| Space-Time Yield (g/L/h) | 5 | 18 |
| Solvent Consumption | 150 mL/g | 40 mL/g |
Flow systems reduce waste generation by 75% compared to batch methods, aligning with sustainable manufacturing goals .
Challenges and Future Directions
Regulatory Considerations
As a pharmaceutical intermediate, benzyl 2-amino-4-hydroxybutanoate must comply with ICH Q11 guidelines for impurity profiling. Residual benzyl alcohol (>0.1%) necessitates rigorous purification via simulated moving bed (SMB) chromatography .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume